Bi-7-oxabicyclo[4.1.0]heptane
Description
Structural Classification within Bicyclic Ether Chemistry
Bi-7-oxabicyclo[4.1.0]heptane, with the IUPAC name 1-(7-oxabicyclo[4.1.0]heptan-1-yl)-7-oxabicyclo[4.1.0]heptane, is a unique molecule within the family of bicyclic ethers. nih.gov Its structure consists of two 7-oxabicyclo[4.1.0]heptane units joined together. The parent structure, 7-oxabicyclo[4.1.0]heptane, also commonly known as cyclohexene (B86901) oxide, is a bicyclic compound where a cyclohexane (B81311) ring is fused to a three-membered epoxide ring. wikipedia.org This fusion creates a strained system that is characteristic of epoxides and is the source of their high reactivity. mdpi.com
The term "bicyclo" indicates the presence of two rings in the structure. In the case of 7-oxabicyclo[4.1.0]heptane, the two rings share two carbon atoms, known as bridgehead carbons. cdnsciencepub.com The nomenclature "[4.1.0]" provides information about the number of atoms in the bridges connecting the two bridgehead carbons. In this case, there are four carbons in one bridge, one carbon in the second bridge, and zero carbons in the third bridge, which is characteristic of a fused ring system. nih.govcdnsciencepub.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 141668-35-1 |
| IUPAC Name | 1-(7-oxabicyclo[4.1.0]heptan-1-yl)-7-oxabicyclo[4.1.0]heptane |
| Synonyms | This compound |
Historical Development of Oxabicyclo[4.1.0]heptane Chemistry
The chemistry of 7-oxabicyclo[4.1.0]heptane, or cyclohexene oxide, is foundational to understanding its dimeric form. The journey into the synthesis and reactions of cyclohexene oxide has been a significant thread in the broader tapestry of organic chemistry. Early methods for the preparation of cyclohexene oxide involved multi-step processes. One such procedure, dating back to the early 20th century, involved the treatment of cyclohexene with hypochlorous acid to form 2-chlorocyclohexanol, which was then treated with a base to induce ring closure to the epoxide. google.comorgsyn.org However, this method was often inefficient and produced low yields. google.com
A significant advancement came with the use of peracids for the epoxidation of alkenes. The reaction of cyclohexene with perbenzoic acid was an early example of this more direct route. google.com However, the expense and instability of perbenzoic acid limited its commercial viability. google.com The search for more practical and efficient methods continued, leading to the use of other peracids like perpropionic acid, which was found to give high yields of cyclohexene oxide in a simple, one-step procedure. google.com
In more recent times, the development of catalytic oxidation methods has been a major focus. These include both homogeneous and heterogeneous catalysis. wikipedia.org For instance, the use of hydrogen peroxide as an oxidant in the presence of various catalysts has been explored. beilstein-journals.org Industrial production often favors heterogeneously catalyzed synthesis due to better atom economy and easier product separation and catalyst recycling. wikipedia.org The continuous development of more efficient and environmentally friendly synthetic routes, such as flow-based processes, continues to be an active area of research. beilstein-journals.org
General Significance of Bicyclic Epoxides in Organic and Materials Science
Bicyclic epoxides, including 7-oxabicyclo[4.1.0]heptane and its derivatives, are highly valuable in both organic synthesis and materials science due to their unique combination of a rigid bicyclic framework and a reactive epoxide ring.
In organic synthesis, the strained epoxide ring can be opened by a variety of nucleophiles, leading to the formation of highly functionalized cyclohexane derivatives with specific stereochemistry. acs.org This makes them important intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. mdpi.com The rigid bicyclic structure can impart specific conformational constraints that are desirable in the target molecules.
In materials science, bicyclic epoxides are important monomers for the production of polymers with enhanced properties. The ring-opening polymerization of these monomers can lead to the formation of polyethers with unique architectures. mdpi.com The rigid bicyclic units incorporated into the polymer backbone can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting materials. rsc.orgrsc.org For example, poly(cyclohexene carbonate), derived from the copolymerization of cyclohexene oxide and carbon dioxide, exhibits a high glass transition temperature and tensile strength, making it a promising material for various applications. rsc.orgmdpi.com
Furthermore, bicyclic epoxides with more than one epoxide group, or dimeric structures like this compound, can act as crosslinking agents in polymer resins. google.comgoogle.com The introduction of these crosslinks creates a more rigid and robust polymer network, leading to materials with improved mechanical strength and chemical resistance. This makes them valuable components in the formulation of coatings, adhesives, and composite materials. d-nb.info
Interactive Data Table: Comparison of Related Epoxide Systems
| Compound Name | CAS Number | Molecular Formula | Key Features |
| 7-Oxabicyclo[4.1.0]heptane | 286-20-4 | C₆H₁₀O | Parent monomer, also known as cyclohexene oxide. wikipedia.org |
| 3-Vinyl-7-oxabicyclo[4.1.0]heptane | 28322-42-1 | C₈H₁₂O | Contains a vinyl group for further polymerization or functionalization. nih.gov |
| 3,3'-(Propane-2,2-diyl)bis(7-oxabicyclo[4.1.0]heptane) | 14513-43-0 | C₁₅H₂₄O₂ | A bis-epoxide with a linking propane (B168953) group. bldpharm.com |
| 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane | 106-87-6 | C₈H₁₂O₂ | Contains an additional epoxide ring, increasing crosslinking potential. biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-oxabicyclo[4.1.0]heptan-1-yl)-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-7-11(9(5-1)13-11)12-8-4-2-6-10(12)14-12/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOIROXCDXKUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O2)C34CCCCC3O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405641 | |
| Record name | Bi-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141668-35-1 | |
| Record name | Bi-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 141668-35-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bi 7 Oxabicyclo 4.1.0 Heptane and Its Analogues
Epoxidation Strategies for Cyclohexene-Based Precursors
The epoxidation of a cyclohexene (B86901) derivative is the most direct route to the 7-oxabicyclo[4.1.0]heptane skeleton. This transformation involves the addition of a single oxygen atom across the double bond of the cyclohexene ring.
Catalytic oxygen atom transfer is a fundamental process for converting alkenes to epoxides. For cyclohexene derivatives, this is commonly achieved using various oxidizing agents. Peracids are classic reagents for this transformation. Another approach involves the use of peroxides, such as tert-butanol (B103910) peroxide or acetic acid peroxide, to accomplish the epoxidation of the cyclohexene raw material. chembk.com
More modern methods utilize dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), which are highly effective for the epoxidation of a range of substituted cyclohexenes. acs.org The choice of catalyst and oxidizing agent can be tailored to the specific substrate and desired outcome, with a focus on optimizing yield and minimizing side reactions. For instance, the epoxidation of ethyl 3-cyclohexenecarboxylate with peracetic acid in acetone (B3395972) has been shown to yield the corresponding ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate with high conversion.
Controlling the stereochemistry and regiochemistry of the epoxidation is crucial when synthesizing complex, substituted analogues. The stereochemical outcome of epoxidation on substituted cyclohexenes can be influenced by steric and electronic effects of the substituents already present on the ring. acs.org
The Fürst-Plattner rule provides a framework for understanding the stereoselective addition of nucleophiles to cyclohexene epoxides, which often proceeds through a transition state that resembles a chair conformation. wikipedia.org The initial epoxidation of a substituted cyclohexene itself can be highly diastereoselective. For example, the presence of a hydroxyl group on the ring can direct the epoxidizing agent to the same face of the molecule, a phenomenon known as syn-directing effect, potentially through hydrogen bonding with the reagent. acs.orgacademie-sciences.fr
Asymmetric epoxidation, which creates one enantiomer in excess, can be achieved using chiral catalysts. A notable example is the use of a D-fructose-derived ketone as an organocatalyst, which can facilitate highly enantioselective epoxidation of unfunctionalized alkenes like 1-phenylcyclohexene. researchgate.net The regioselectivity of subsequent ring-opening reactions of the formed epoxide is also a critical consideration, often dictated by the substitution pattern and the nature of the nucleophile. wikipedia.orgnih.gov
| Epoxidation Method | Reagent/Catalyst | Substrate Type | Selectivity | Reference |
| Peracid Epoxidation | m-CPBA | Substituted Cyclohexenes | Diastereoselective | acs.org |
| Dioxirane Epoxidation | Dimethyldioxirane (DMDO) | Allylic Alcohols on Cyclohexene | High syn-diastereoselectivity | acs.orgacademie-sciences.fr |
| Asymmetric Epoxidation | D-fructose-derived ketone / Oxone | Unfunctionalized Cyclohexenes | Enantioselective | researchgate.net |
| Directed Epoxidation | Methyltrioxorhenium (MTO) | Cyclic Allylic Alcohols | Diastereoselective | acs.org |
Formation of the Bicyclic Ether Skeleton
Beyond direct epoxidation, the oxabicyclo[4.1.0]heptane framework can be constructed through cyclization reactions or by modifying existing bicyclic structures.
Intramolecular reactions provide a powerful means of forming the strained bicyclic ether ring. One advanced method involves the visible light-induced intramolecular [2+1]-cycloaddition of nucleophilic siloxy carbenes with tethered olefins. nih.gov This photochemical process allows for the construction of oxabicyclo[4.1.0]heptane scaffolds from functionalized acyl silanes under mild conditions, avoiding the need for external catalysts or additives. nih.gov
Acid-catalyzed intramolecular cyclizations of specifically substituted cyclohexene epoxides can also be employed to generate cage-like architectures containing the oxabicyclo[4.1.0]heptane motif. academie-sciences.fr Furthermore, the synthesis of derivatives such as methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate can be achieved through the intramolecular cyclization of precursors like trans-cyclohexane-1,4-diol isomers, which are themselves derived from the catalytic hydrogenation of hydroquinone.
| Cyclization Strategy | Precursor | Key Reagents/Conditions | Product Type | Reference |
| Photochemical [2+1]-Cycloaddition | Salicylaldehyde derived acyl silanes with tethered olefins | Visible light (427 nm LED) | Oxabicyclo[4.1.0]heptane scaffolds | nih.gov |
| Intramolecular Cyclization/Esterification | trans-Cyclohexane-1,4-diol | Not specified | Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
| Acid-Catalyzed Cyclization | Cyclohexene epoxides with pendant nucleophiles | Acid catalyst | Complex cage architectures | academie-sciences.fr |
An alternative strategy begins with a pre-formed bicyclo[4.1.0]heptane (norcarane) carbon skeleton and introduces the oxygen atom subsequently. This can be achieved through C-H bond oxygenation. Studies using dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), have shown that they can oxidize C-H bonds in bicyclo[n.1.0]alkanes. nih.govacs.org In the case of 1-methylbicyclo[4.1.0]heptane, this reaction leads not only to hydroxylation at various positions but also to rearranged products, including cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol, demonstrating a complex reaction pathway that can involve cationic intermediates. nih.govacs.org The synthesis of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane can involve the transformation of bicyclo[4.1.0]heptane derivatives through oxygen insertion, often catalyzed by Lewis acids.
Advanced Synthetic Approaches and Functionalization of Bi-7-oxabicyclo[4.1.0]heptanes
Modern synthetic chemistry offers novel pathways to these structures and methods for their subsequent modification. Transition-metal-free methodologies are particularly noteworthy. For example, a sustainable oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize valuable aza-bicyclo[4.1.0]heptane-2,4,5-triones, which are nitrogen-containing analogues. researchgate.net
Functionalization of the pre-formed bicyclic system is key to creating a diversity of analogues. A cycloaddition-fragmentation sequence starting from benzene (B151609) oxide provides access to a wide variety of highly substituted cyclohexene oxide derivatives with a high degree of stereocontrol. paris-saclay.fr The inherent reactivity of the epoxide ring allows for nucleophilic ring-opening reactions, which can be used to install various functional groups. nih.gov This reactivity is exploited in the synthesis of compounds like 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, which is formed by the esterification of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid with 2-ethylhexanol. evitachem.com These functionalized derivatives are building blocks for more complex molecules and materials. lookchem.comevitachem.com
Chemical Reactivity and Mechanistic Investigations of Bi 7 Oxabicyclo 4.1.0 Heptane
Ring-Opening Reactions of the Oxabicyclo[4.1.0]heptane Epoxide
The cleavage of the C-O bonds in the epoxide ring can be initiated by several methods, including acid catalysis and direct nucleophilic attack. These reactions are fundamental in synthetic organic chemistry for the preparation of 1,2-difunctionalized cyclohexanes.
In the presence of an acid, the epoxide oxygen of 7-oxabicyclo[4.1.0]heptane is protonated, forming a more reactive intermediate. This protonation activates the epoxide ring, making it highly susceptible to nucleophilic attack. The reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the inversion of stereochemistry at the site of attack. The result is the trans-diaxial opening of the ring.
For instance, the acid-catalyzed hydrolysis of cyclohexene (B86901) oxide yields trans-cyclohexane-1,2-diol. The mechanism involves the protonation of the epoxide oxygen, followed by the backside attack of a water molecule on one of the carbon atoms of the epoxide.
A wide array of nucleophiles can directly open the epoxide ring of 7-oxabicyclo[4.1.0]heptane without the need for acid catalysis, although the reactions may be slower. Common nucleophiles include amines, alkoxides, and organometallic reagents. These reactions are also stereospecific, resulting in trans-products due to the SN2 mechanism.
For example, the reaction of cyclohexene oxide with ammonia (B1221849) or amines yields trans-2-aminocyclohexanol derivatives. Similarly, reaction with sodium methoxide (B1231860) in methanol (B129727) produces trans-2-methoxycyclohexanol.
7-Oxabicyclo[4.1.0]heptane can undergo ring-opening polymerization to form poly(cyclohexene oxide). This polymerization can be initiated by cationic, anionic, or coordination catalysts. The resulting polymer has a structure consisting of repeating cyclohexylene ether units. The properties of the polymer can be influenced by the type of catalyst used and the reaction conditions.
Cationic polymerization, for instance, can be initiated by Lewis acids. The mechanism involves the attack of a monomer on the activated, protonated epoxide ring of another monomer unit.
Carbon Dioxide Fixation and Cycloaddition Reactions
The reaction of epoxides with carbon dioxide (CO₂) is a significant area of green chemistry, as it represents a method for chemical fixation of CO₂ into valuable products, such as cyclic carbonates.
The [2+3] cycloaddition of carbon dioxide to 7-oxabicyclo[4.1.0]heptane yields cyclohexene carbonate. This reaction typically requires a catalyst to proceed efficiently under mild conditions. A variety of catalysts have been developed for this transformation, including metal complexes, ionic liquids, and organocatalysts. The general mechanism involves the activation of the epoxide by the catalyst, followed by the nucleophilic attack of a species that can also activate CO₂, leading to the formation of the cyclic carbonate.
Bismuth compounds have emerged as effective catalysts for the synthesis of cyclic carbonates from epoxides and CO₂. These catalysts are often favored due to their low cost, low toxicity, and stability. Bismuth(III) salts, such as bismuth subcarbonate ((BiO)₂CO₃), have demonstrated high catalytic activity for the cycloaddition of CO₂ to various epoxides, including cyclohexene oxide.
The catalytic cycle with a bismuth-based catalyst is proposed to involve the coordination of the epoxide to the bismuth center, which facilitates the ring-opening by a co-catalyst or nucleophile. This is followed by the insertion of CO₂ and subsequent ring-closure to form the cyclic carbonate and regenerate the active catalytic species. The efficiency of these catalysts can be significantly enhanced by the presence of a co-catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), which aids in the ring-opening of the epoxide.
Structural Analogues and Derivatives of Bi 7 Oxabicyclo 4.1.0 Heptane
Mono-epoxide 7-Oxabicyclo[4.1.0]heptane Systems (Cyclohexene Oxide)
The foundational structure for understanding Bi-7-oxabicyclo[4.1.0]heptane is its monomeric precursor, 7-oxabicyclo[4.1.0]heptane, commonly known as cyclohexene (B86901) oxide. nist.govcymitquimica.com This compound consists of a cyclohexane (B81311) ring fused to an epoxide ring. It is a colorless liquid with a molecular weight of 98.145 g/mol and is practically insoluble in water. wikipedia.org
Substituent Effects on Reactivity and Structure in 7-Oxabicyclo[4.1.0]heptane
The reactivity and structural conformation of the 7-oxabicyclo[4.1.0]heptane system are significantly influenced by the presence and nature of substituents on the bicyclic framework.
Stereoelectronic Effects: Substituents such as vinyl or phenyl groups can alter the conformational preference of the bicyclic system. This, in turn, impacts the reactivity of the epoxide ring, particularly in ring-opening reactions. The introduction of a bromine atom at the 2-position, for instance, creates a reactive site that can be utilized for various chemical transformations like substitution, cycloaddition, and ring-opening reactions. ontosight.ai
Reactivity Modulation: The presence of a hydroxyl group can influence the compatibility of the epoxy resin with other components, leading to the formation of a two-phase microstructure. researchgate.net The introduction of an ethanone (B97240) substituent adds further structural complexity via the carbonyl functional group.
Below is a table detailing the properties of various substituted 7-oxabicyclo[4.1.0]heptane derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications/Properties |
|---|---|---|---|---|
| 7-Oxabicyclo[4.1.0]heptane | C₆H₁₀O | 98.14 | Parent compound; no substituents | Solvent, synthetic intermediate |
| 1-Phenyl-7-oxabicyclo[4.1.0]heptane | C₁₂H₁₄O | - | Introduces aromaticity, enhancing rigidity and UV stability | Used in specialty polymer research |
| 3-Vinyl-7-oxabicyclo[4.1.0]heptane | C₈H₁₂O | - | Vinyl group at position 3; reactive for polymerization | Coatings, inks, adhesives |
| 1-Methyl-4-(5-methyl-1-methylenehex-4-enyl)-7-oxabicyclo[4.1.0]heptane | C₁₅H₂₄O | 220.35 | Sesquiterpene derivative; methyl and alkene substituents | Antimicrobial activity |
| 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, ethyl ester, (1S,3S,6R)- | C₉H₁₄O₃ | - | Carboxylic acid functional group esterified with an ethyl group | Potential pharmacological properties |
Applications of Monomeric Cycloaliphatic Epoxides
Monomeric cycloaliphatic epoxides, such as cyclohexene oxide, serve as crucial building blocks in polymer chemistry and organic synthesis. tetrawill.com
Polymer Synthesis: Cyclohexene oxide can undergo cationic polymerization to produce poly(cyclohexene oxide), a thermoplastic material. wikipedia.org These monomers are favored in UV curing applications due to their high reactivity. nih.gov
Industrial Applications: They are utilized in the formulation of photosensitive resins, potting compounds, and UV-curable systems. tetrawill.com Their applications extend to coatings, adhesives, electronic insulators, and sealing agents for LEDs. nasampe.org
Chemical Intermediates: These epoxides are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, 7-oxabicyclo(4.1.0)heptane-3-carboxylic acid, 2-ethylhexyl ester is known to be a useful acid scavenger. google.com
Di- and Poly-epoxide Structures Related to this compound
The dimerization and polymerization of 7-oxabicyclo[4.1.0]heptane units lead to the formation of di- and poly-epoxide structures, including the titular this compound. These structures form the basis of cycloaliphatic epoxy resins.
Synthesis and Characterization of Bicyclic Epoxy Resins
Bicyclic epoxy resins are synthesized from cycloaliphatic epoxide monomers through polymerization or chemical modification. tetrawill.com The synthesis of this compound can be achieved through the catalytic hydrogenation of hydroquinone. evitachem.com
Characterization of these resins is performed using various analytical techniques:
Spectroscopy: ¹H and ¹³C NMR are used to distinguish between regioisomers, while FT-IR and mass spectrometry help confirm the molecular structure. researchgate.net
X-ray Crystallography: This technique is employed to confirm the absolute stereochemistry of derivatives.
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to validate the purity of the synthesized compounds.
The properties of these resins, such as thermal stability and mechanical strength, are investigated using methods like thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA). researchgate.netrsc.org
Functionalized this compound Derivatives with Enhanced Reactivity
The functionality of this compound can be enhanced by introducing various chemical groups. This functionalization aims to improve properties like reactivity, flexibility, and adhesion for specific applications.
Toughening: Hydroxyl-containing polymers can be incorporated to improve the flexibility and toughness of the resulting cured resins. researchgate.netradtech.org
Fluorination: Introducing fluorinated linkers can lead to new cycloaliphatic diepoxides with potentially lower moisture resistance and different dielectric properties. researchgate.net
Transesterification: A variety of cycloaliphatic epoxides can be prepared by transesterifying a cycloaliphatic epoxy ester monomer with polyols, allowing for the creation of diepoxides with varying backbone molecular weights. radtech.org
Structure-Reactivity Relationships and Design Principles for Oxabicyclo[4.1.0]heptane Derivatives
The relationship between the structure of oxabicyclo[4.1.0]heptane derivatives and their reactivity is a key aspect in designing new materials with desired properties.
Ring Strain: The highly strained epoxide ring is a primary driver of reactivity, readily undergoing ring-opening reactions with nucleophiles. evitachem.com
Backbone Flexibility: The flexibility of the polymer backbone, influenced by the structure of the monomer, affects the glass transition temperature (Tg) and modulus of the cured epoxy system. researchgate.net For instance, a methylene (B1212753) spacer between an aromatic ring and the epoxide can lower the Tg. researchgate.net
By understanding these structure-reactivity relationships, chemists can design and synthesize novel oxabicyclo[4.1.0]heptane derivatives with tailored properties for a wide range of applications, from advanced composites to specialized coatings and electronic materials.
Applications of Bi 7 Oxabicyclo 4.1.0 Heptane in Advanced Materials Science
Formulation of Curable Epoxy Resin Compositions
Bi-7-oxabicyclo[4.1.0]heptane is a key ingredient in the formulation of cationic curable epoxy resin compositions. unisunchem.comunilongindustry.com It is classified as a cycloaliphatic epoxy compound and is frequently included in raw materials for varnishes, inks, adhesives, and UV-curable products. unisunchem.comgoogle.com A notable characteristic of this compound is its very low viscosity and potent dilution capability. unisunchem.comunilongindustry.com This makes it particularly suitable for creating systems with a high content of fillers, as the addition of more than 20% this compound can produce a significant dilution effect. unisunchem.comunilongindustry.com This property enhances the workability and processing of the resin mixtures. unisunchem.com
The efficiency of the curing process for epoxy resins containing this compound is highly dependent on temperature and time. Alicyclic diepoxy compounds that lack an ester group in their structure exhibit high reactivity toward cationic catalysts, which can lead to a reduction in the required curing temperature or a shorter reaction time. The curing of epoxy resins is an exothermic process; therefore, while increasing the temperature can accelerate the reaction and shorten the curing time, it can also lower the equilibrium conversion rate, potentially decreasing the final cross-linking density of the polymer network. nih.gov
The optimization of these parameters is crucial for achieving a complete cure and desirable material properties without causing issues like overheating from the exothermic reaction. d-nb.info Research on similar epoxy systems demonstrates that post-curing, an additional heat treatment after the initial cure, can further enhance mechanical strength and toughness. mdpi.com For instance, studies on partially bio-based epoxy resins show a clear correlation between curing temperature and the final properties of the material, with higher temperatures generally leading to improved thermomechanical performance. mdpi.com
The table below illustrates the effect of different curing and post-curing temperatures on the glass transition temperature (Tg) and impact strength of a representative epoxy resin system, highlighting the importance of thermal processing optimization.
Table 1: Effect of Curing and Post-Curing Temperature on Epoxy Resin Properties Data adapted from a study on partially bio-based epoxy resins as a representative example. mdpi.com
| Curing Temperature (°C) | Post-Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Impact Strength (kJ/m²) |
|---|---|---|---|
| 70 | - | 62.5 | - |
| 80 | - | 65.1 | - |
| 90 | - | 70.4 | - |
| 80 | 125 | 72.8 | 13.3 |
| 80 | 150 | 78.1 | 16.8 |
| 90 | 125 | 75.2 | 15.9 |
| 90 | 150 | 81.3 | 14.1 |
The rigid, bicyclic structure of this compound is instrumental in forming highly efficient and dense polymer networks. This structural rigidity contributes to superior mechanical and chemical resistance in the cured epoxy material. The high reactivity of its epoxide functional groups, particularly in cationic polymerization, facilitates the formation of a densely cross-linked polymer matrix. mdpi.com This process results in a thermoset polymer with a three-dimensional network structure, which is responsible for its characteristic strength, rigidity, and thermal stability. mdpi.com
The degree of crosslinking is a critical factor influencing the final properties of the epoxy. A higher crosslink density generally leads to increased hardness and thermal stability, but can also result in brittleness. ucl.ac.uk The use of this compound allows for the creation of a robust network, and its performance can be compared with other cycloaliphatic epoxies to tailor material properties. For example, its flexibility and thermal stability often outperform those of linear epoxies due to its fused bicyclic framework.
Table 2: Comparison of Properties for Different Epoxy Compounds This table provides a comparative overview of related epoxy compounds to illustrate the range of properties achievable through structural variation.
| Compound Name | Molecular Formula | Key Structural Feature | Primary Application/Property |
|---|---|---|---|
| 7-Oxabicyclo[4.1.0]heptane | C₆H₁₀O | Single bicyclic ether | Synthetic precursor |
| This compound | C₁₂H₁₈O₂ | Fused bicyclic framework | Epoxy resins, coatings, superior flexibility |
| 3,3'-(1-Methylethylidene)bis-7-oxabicyclo[4.1.0]heptane | C₁₅H₂₄O₂ | Branched structure | Crosslinking agents, improved efficiency |
| 1-Phenyl-7-oxabicyclo[4.1.0]heptane | C₁₂H₁₄O | Aromatic group | High-rigidity polymers, UV stability |
Development of High-Performance Polymeric Materials
This compound is a component in the development of a wide array of high-performance polymeric materials. These materials are utilized in demanding sectors such as electronics, automotive, and aerospace. google.com Common applications include composite materials, electrical insulation materials, and electronic embedded materials, such as semiconductor sealants and packaging adhesives for LEDs. unisunchem.comunilongindustry.comkerton-industry.com The cured resins are also formulated into coatings, inks, and adhesives where durability and specific physical properties are required.
The unique molecular architecture of this compound is leveraged to design materials with specific, engineered characteristics. lookchem.com Its inherent properties, such as low viscosity and high reactivity, make it a versatile building block. The low viscosity allows for the incorporation of high levels of fillers, enabling the creation of composites with tailored thermal or mechanical properties, while maintaining good processability. unisunchem.comunilongindustry.com The rigid bicyclic structure translates into cured polymers with high thermal stability and robust mechanical performance, which is essential for applications like fiber-reinforced composites used in the automotive and aerospace industries. google.comlookchem.com
Table 3: Applications and Key Characteristics Contributed by this compound
| Application Area | Key Contributed Characteristic | Resulting Material Benefit |
|---|---|---|
| Electronic Encapsulants (e.g., LED packaging) unisunchem.comkerton-industry.com | Low viscosity, high purity | Excellent gap-filling, protection of sensitive components |
| High-Performance Composites unilongindustry.comgoogle.com | High thermal stability, strong adhesion | Lightweight and durable parts for aerospace and automotive |
| Electrical Insulation Materials unisunchem.comkerton-industry.com | High dielectric strength, thermal resistance | Reliable performance in electrical components |
| Adhesives and Coatings unisunchem.com | Good workability, strong dilution capacity | Enhanced application properties and durable bonding |
A primary challenge with highly cross-linked epoxy resins is their inherent brittleness. ucl.ac.ukcnrs.fr To counteract this, various toughening strategies are employed. The incorporation of a secondary phase into the epoxy matrix is a common approach to enhance fracture resistance. ucl.ac.ukmdpi.com These toughening agents can include liquid rubbers, core-shell particles, thermoplastics, hyperbranched polymers (HBP), and inorganic nanoparticles like silica. mdpi.com
The primary toughening mechanisms at play involve the interaction of the propagating crack front with these dispersed particles. The particles can induce localized plastic deformation in the surrounding matrix, bridge the crack faces, or cause the crack to deflect, all of which are processes that dissipate energy and increase the material's resistance to fracture. mdpi.com For cycloaliphatic epoxy systems, modification with flexible polymers like polycaprolactone (B3415563) diol (PCL) or hyperbranched polymers can significantly improve toughness, often measured by properties like elongation at break or impact strength. researchgate.net However, the addition of these toughening agents can sometimes lead to a trade-off, potentially reducing the material's tensile strength, modulus, or thermal stability. nih.govresearchgate.net Nanoparticle modification, for example with silica, has been shown to increase toughness without significantly impacting the viscosity of the uncured resin or the glass transition temperature of the cured polymer. core.ac.uk
Table 4: Impact of Toughening Agents on Cycloaliphatic Epoxy Resin Properties Data is illustrative of general toughening effects on epoxy systems. mdpi.comresearchgate.net
| Epoxy System | Toughening Agent (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
|---|---|---|---|---|
| Unmodified Epoxy | - | ~60-80 | ~3-5 | ~20-30 |
| Epoxy + PCL | 10% | 39.8 | 16.9 | - |
| Epoxy + PTMG | 10% | 33.9 | 8.2 | - |
| Epoxy + HBP | 7% | 87.75 | - | 41.70 |
Role as a Key Intermediate in Chemical Synthesis and Process Development
Beyond its direct use in resin formulations, this compound serves as a crucial intermediate in broader chemical synthesis and process development. lookchem.com Its distinct bicyclic structure and the high reactivity of its strained epoxide rings make it a versatile building block for creating a diverse range of more complex organic molecules and polymers. lookchem.comevitachem.com
The epoxide rings are susceptible to ring-opening reactions when exposed to various nucleophiles, allowing for the introduction of different functional groups and the construction of new molecular frameworks. evitachem.com This reactivity is harnessed in chemical process development to devise novel and more efficient synthetic pathways. lookchem.com For instance, the compound can be oxidized to produce derivatives like 7-oxabicyclo[4.1.0]heptan-2-one. evitachem.com Its utility as a precursor extends to the pharmaceutical and agrochemical industries, where it serves as a starting material for developing new active compounds. lookchem.comontosight.ai The industrial-scale production of such bicyclic compounds often relies on optimized processes like catalytic cyclization to ensure high yield and purity.
Facilitating the Creation of Complex Organic Compounds
The distinct three-dimensional structure of this compound makes it a valuable building block in organic synthesis. guidechem.com Its inherent ring strain allows for a variety of ring-opening reactions, providing access to a wide range of functionalized cyclohexyl and bicyclic derivatives that are otherwise challenging to synthesize. researchgate.net This reactivity is crucial for constructing intricate molecular architectures found in pharmaceuticals, agrochemicals, and specialty polymers. guidechem.comlookchem.com
Researchers have utilized this compound and its derivatives as key intermediates in the synthesis of complex molecules. lookchem.com The epoxide groups within the structure are susceptible to nucleophilic attack, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. evitachem.com This controlled reactivity allows chemists to build up molecular complexity in a stepwise and predictable manner.
The ability of this compound to participate in various chemical transformations makes it a versatile tool for creating a broad spectrum of chemical products. lookchem.com Its derivatives are also being explored for their potential biological activities, including antimicrobial and anticancer properties, further highlighting the importance of this compound in accessing complex and potentially therapeutic molecules. evitachem.com
Innovation in Efficient and Sustainable Organic Chemistry Processes
In addition to its role in synthesizing complex molecules, this compound is contributing to the development of more efficient and sustainable chemical processes. lookchem.com The use of such highly functionalized and reactive building blocks can lead to shorter synthetic routes, reducing the number of steps required to produce a target molecule. This, in turn, minimizes waste generation and energy consumption, aligning with the principles of green chemistry.
The catalytic transformations involving this compound are a key area of research for process optimization. Developing selective and efficient catalysts for the ring-opening and functionalization reactions of this compound can lead to higher yields and reduced byproducts. For instance, the use of phase-transfer catalysis in reactions involving related bicyclic compounds has shown promise in creating more sustainable reaction conditions.
Furthermore, the properties of this compound itself can contribute to more environmentally friendly formulations. For example, in the field of composite materials and electronic packaging, its very low viscosity and strong dilution capacity are advantageous. unilongindustry.com This allows for its use in high-fill systems, potentially reducing the amount of volatile organic compounds (VOCs) needed in certain applications. unilongindustry.com
The ongoing research into the applications of this compound in areas like cationic curing resins for varnishes, inks, and adhesives points towards its potential to replace less sustainable components in various industrial processes. unilongindustry.com As the demand for greener chemical technologies grows, the innovative use of compounds like this compound will be crucial in advancing the field of organic chemistry towards more sustainable practices. lookchem.com
Theoretical and Computational Investigations of Bi 7 Oxabicyclo 4.1.0 Heptane
Quantum Chemical Calculations of Electronic and Molecular Structure
The molecular structure of Bi-7-oxabicyclo[4.1.0]heptane, consisting of two fused 7-oxabicyclo[4.1.0]heptane units, presents a complex system for theoretical analysis. The presence of strained epoxide rings fused to cyclohexane (B81311) frameworks is a key structural feature. Computational methods can precisely calculate bond lengths, bond angles, and dihedral angles, confirming the geometry and highlighting areas of high ring strain. For instance, in related bicyclic systems, DFT calculations have been instrumental in understanding the electronic properties and reactivity.
Table 1: Illustrative Calculated Electronic Properties of a Bicyclic Epoxide System
| Property | Calculated Value | Method |
| Dipole Moment | Value D | DFT/B3LYP |
| HOMO Energy | Value eV | DFT/B3LYP |
| LUMO Energy | Value eV | DFT/B3LYP |
| HOMO-LUMO Gap | Value eV | DFT/B3LYP |
Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations on bicyclic epoxide systems.
Conformational Analysis and Stereoisomer Characterization
The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. Theoretical calculations on related 7-oxabicyclo[4.1.0]heptane structures have indicated the existence of multiple stable conformers. The presence of substituents on the bicyclic framework can significantly influence the molecule's preferred shape and, consequently, its chemical behavior.
For this compound, the linkage between the two bicyclic units introduces additional degrees of freedom, leading to a more complex conformational landscape. Computational studies can map out this landscape, identifying the most stable stereoisomers and the energy barriers between them. This is crucial for understanding how the molecule will behave in different environments and how it will interact with other molecules.
Table 2: Example of Relative Energies of Stereoisomers for a Dimeric Bicyclic Compound
| Stereoisomer | Relative Energy (kcal/mol) | Computational Method |
| Isomer A | 0.00 | DFT |
| Isomer B | Value | DFT |
| Isomer C | Value | DFT |
Note: This table provides a hypothetical representation of the relative energies of different stereoisomers that could be determined through conformational analysis.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them, thereby elucidating the most probable reaction pathway. DFT calculations can quantify the energy barriers for different pathways, providing insight into how factors like catalysts or substituents can modify reaction mechanisms and enhance reaction rates.
For bicyclic epoxides, ring-opening reactions are a fundamental class of transformations. Computational studies can model the cleavage of the C-O bonds in the epoxide ring initiated by acid catalysis or nucleophilic attack. These models can predict the stereochemical outcome of such reactions, which is vital for their application in organic synthesis. For example, in the study of 1,3-dipolar cycloaddition reactions, DFT calculations have been used to distinguish between stepwise and concerted pathways.
Predictive Studies on Reactivity and Selectivity in Bicyclic Epoxide Systems
Predictive studies based on computational models can guide the design of new reactions and materials. By understanding the factors that control the reactivity and selectivity of bicyclic epoxides like this compound, chemists can develop more efficient and selective synthetic methods. For instance, computational models can predict how the introduction of different substituents will affect the reactivity of the epoxide ring.
In the context of materials science, this compound is a component in the formulation of cationic curable epoxy resins. Computational studies can help in understanding the curing process by modeling the polymerization reactions. This can lead to the development of new epoxy resins with improved properties. The efficiency of the curing process is highly dependent on temperature and time, and computational models can aid in optimizing these parameters.
Bio Inspired Chemical Research Involving Bi 7 Oxabicyclo 4.1.0 Heptane and Analogues
Investigation of Molecular Interactions with Biological Targets
The core of Bi-7-oxabicyclo[4.1.0]heptane's biological potential lies in its chemical structure, specifically the strained epoxide ring. This functional group is susceptible to ring-opening reactions when it encounters nucleophiles, such as those found in biological macromolecules like proteins and nucleic acids. evitachem.com This reactivity suggests that the compound can form covalent bonds with various cellular components, potentially disrupting their normal function. evitachem.com While the precise molecular targets for the parent compound are still under extensive investigation, research on its analogues provides significant insight into these interactions.
In silico molecular docking studies have been employed to predict and analyze the binding of this compound analogues to specific protein targets. For instance, an analogue, 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide, was evaluated for its binding affinity against key proteins implicated in breast cancer. nih.gov The study revealed promising interactions with the Estrogen Receptor Alpha (ERα), Human Epidermal Growth Factor Receptor 2 (HER2), and the Epidermal Growth Factor Receptor (EGFR), as detailed in the table below. nih.gov These findings highlight the potential for this chemical scaffold to fit within the binding pockets of significant biological targets.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Estrogen Receptor Alpha (ERα) | -6.0 |
| Human Epidermal Growth Factor Receptor 2 (HER2) | -6.1 |
| Epidermal Growth Factor Receptor (EGFR) | -5.4 |
Modulation of Enzyme Activity and Receptor Binding
The ability of this compound and its derivatives to interact with biological targets extends to the modulation of enzyme and receptor functions. The unique three-dimensional shape of the bicyclic system may allow it to act as an inhibitor or an activator of specific enzymes or to bind to cell surface receptors, thereby altering signaling pathways.
Research into various analogues has demonstrated a range of effects on different enzymes:
Cyclin-Dependent Kinases (CDKs): Preliminary studies on 3,3'-Bi-7-oxabicyclo[4.1.0]heptane suggest it may act as an inhibitor of CDKs, which are crucial enzymes in the cell cycle.
Cytochrome P450 (CYP450) Enzymes: An analogue, Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, has been shown to modulate CYP450 enzymes. In contrast, studies on 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide indicated no inhibitory activity against several CYP450 isoforms. nih.gov
HIV Reverse Transcriptase (RT): While not a direct analogue, the potential of a rigid bicyclic scaffold has been demonstrated by a conformationally locked carbocyclic analogue of AZT built on a bicyclo[3.1.0]hexane template. This molecule was shown to be a potent inhibitor of HIV RT, with efficacy comparable to the established drug AZT. acs.org
These varied findings underscore how modifications to the core this compound structure can lead to selective interactions with different enzymes and receptors.
Antioxidant Properties in Cellular Models
Oxidative stress is a pathological process implicated in numerous diseases, and compounds with antioxidant capabilities are of significant scientific interest. Some analogues of this compound have been investigated for their ability to counteract oxidative damage in cellular models.
Specifically, in vitro assays conducted on the analogue 3,3'-Bi-7-oxabicyclo[4.1.0]heptane demonstrated that the compound possesses significant antioxidant properties. These findings suggest a potential protective role against oxidative stress at the cellular level, possibly through involvement in the oxidative stress response pathways. The exact mechanisms, whether through direct scavenging of reactive oxygen species or by upregulating endogenous antioxidant defenses, remain a subject for further research.
| Compound Analogue | Investigated Property | Finding | Reference |
|---|---|---|---|
| 3,3'-Bi-7-oxabicyclo[4.1.0]heptane | Antioxidant Activity | Exhibited significant antioxidant properties in in vitro assays. |
Exploration of Neuroprotective Effects and Underlying Mechanisms in vitro
Building on the evidence of antioxidant activity, researchers have also explored the potential neuroprotective effects of this compound family. Neurodegenerative diseases are often linked to oxidative stress and neuronal cell death.
Studies on the analogue 3,3'-Bi-7-oxabicyclo[4.1.0]heptane have indicated potential neuroprotective effects in laboratory models of neurodegeneration. The proposed mechanism for this activity may involve the modulation of neurotransmitter systems.
The standard methodology to evaluate such effects in vitro often involves using neuroblastoma cell lines, such as the human-derived SH-SY5Y line, which has catecholaminergic neuronal properties. nih.gov In a typical experiment, neuronal cells are exposed to a neurotoxin like 6-hydroxydopamine (6-OHDA) to induce cell damage and mimic the neurodegenerative processes seen in diseases like Parkinson's. nih.gov The test compound is then administered to assess its ability to preserve cell viability and reduce markers of damage, such as the depletion of reduced glutathione. nih.gov While specific data for this compound in these models is emerging, the preliminary findings for its analogues are encouraging.
Q & A
Basic Questions
Q. What are the key structural and physical properties of Bi-7-oxabicyclo[4.1.0]heptane?
- Structural Characterization :
- Molecular formula: C₆H₁₀O ( ).
- IUPAC Name: 7-Oxabicyclo[4.1.0]heptane (CAS 286-20-4) ( ).
- The bicyclic structure consists of a cyclohexane ring fused with an epoxide group ().
- Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 98.1430 g/mol | NIST ( ) |
| Boiling Point | 113.8°C (at 0.3 mmHg) | CRC ( ) |
| Density (20°C) | 0.85325 g/cm³ | CRC ( ) |
| Refractive Index | 1.4564 | CRC ( ) |
- Methodological Guidance : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural features. Cross-reference with databases like NIST Chemistry WebBook ( ).
Q. What synthetic routes are commonly used to prepare this compound?
- Epoxidation of Cyclohexene : Reacting cyclohexene with peracids (e.g., m-chloroperbenzoic acid) to form the epoxide ().
- Phase Transfer Catalysis (PTC) : Using benzyl triethylammonium chloride as a catalyst in a chloroform/base system (e.g., NaOH) to synthesize derivatives like 7,7-dichloronorcarane ( ).
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like ring-opening. Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) ( ).
Advanced Research Questions
Q. How can transition-metal-free methodologies be applied to synthesize functionalized derivatives of this compound?
- Radical Oxidative Cyclopropanation : Aza-1,6-enynes undergo cyclopropanation under mild conditions (room temperature, aqueous medium) to yield azabicyclo[4.1.0]heptane-2,4,5-triones. This method avoids transition metals, enhancing sustainability ( ).
- Mechanistic Insights : Use online electrospray ionization mass spectrometry (ESI-MS) to monitor radical intermediates. Control experiments (e.g., radical scavengers) confirm the proposed pathway ( ).
- Applications : Derivatives serve as scaffolds for drug discovery, particularly in protease inhibitor design ( ).
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
- Spectroscopic Methods :
- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., 3-methyl vs. 4-methyl derivatives) ().
- X-ray Crystallography : Confirms absolute stereochemistry in fluorinated derivatives ( ).
Q. How do reaction conditions influence the stereochemical outcomes of this compound functionalization?
- Epoxide Ring-Opening : Nucleophilic attack (e.g., by Grignard reagents) proceeds via SN2 mechanism, favoring trans-diaxial addition. Steric hindrance in bulky substrates may lead to unexpected regioselectivity ( ).
- Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric epoxidation of precursor alkenes ().
- Data Contradictions : Conflicting reports on LiAlH4 reduction yields (e.g., diol 2 in vs. alternative pathways) highlight the need for rigorous solvent drying and inert atmospheres.
Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?
- Reproducibility Protocols :
- Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously ( ).
- Use internal standards (e.g., deuterated analogs) for quantitative NMR yield calculations.
Methodological Recommendations
- Experimental Design : For novel derivatives, include control reactions (e.g., blank runs without catalyst) to isolate side products.
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal protocols) for reproducibility, including Supplementary Information for extensive datasets ( ).
- Conflict Resolution : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to resolve structural ambiguities ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
